molecular formula C16H26N2O3 B2406016 Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate CAS No. 2377066-61-8

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate

Cat. No. B2406016
CAS RN: 2377066-61-8
M. Wt: 294.395
InChI Key: ZIYIBCVAUBVNRI-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group, which is a branched alkyl group known for its unique reactivity pattern . It’s often used in chemical transformations due to its stability towards most nucleophiles and bases .


Synthesis Analysis

The tert-butyl group can be introduced into compounds through various methods. For instance, N-tert-butyloxycarbonylation of amines can be efficiently catalyzed by 1-alkyl-3-methylimidazolium cation-based ionic liquids . Another method involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst for the mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The tert-butyl group is a simple hydrocarbon moiety with a unique reactivity pattern due to its crowded structure . It’s often used in chemical transformations and has implications in biosynthetic and biodegradation pathways .


Chemical Reactions Analysis

The tert-butyl group exhibits unique reactivity patterns. For instance, tert-butyl peroxybenzoate reacts with ammonia/amines to provide primary, secondary, and tertiary amides under catalyst- and solvent-free conditions . Also, the tert-butyl group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The tert-butyl group is a colorless solid or liquid (above 77°F) with a camphor-like odor . It’s miscible in water and has a specific gravity of 0.79 (Solid) .

Scientific Research Applications

Preparation and Chemical Reactions

Tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate and related compounds have been utilized in various chemical preparations and reactions. For instance, Padwa et al. (2003) described the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan using tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, showcasing its utility in complex organic syntheses (Padwa, Brodney & Lynch, 2003).

Chiral Auxiliary Applications

Chiral auxiliaries are crucial in asymmetric synthesis. Studer et al. (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate and used it as a chiral auxiliary in dipeptide synthesis. This illustrates the compound's role in facilitating stereoselective chemical reactions (Studer, Hintermann & Seebach, 1995).

Structural Modifications and Analysis

Vorona et al. (2007) conducted structural modifications on tert-butyl esters, including compounds with similar structures to this compound. Their work highlights the versatility of these compounds in chemical modifications and structural analyses (Vorona et al., 2007).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) demonstrated the synthesis of an important intermediate, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, highlighting the role of related tert-butyl esters in the development of biologically active compounds (Zhao, Guo, Lan & Xu, 2017).

Development of Pharmaceutical Agents

Zykova et al. (2020) investigated the synthesis and cytostatic activity of a compound structurally related to this compound. This research provides insights into the potential use of similar compounds in developing pharmaceutical agents (Zykova et al., 2020).

Mechanism of Action

The mechanism of action of the tert-butyl group involves protonation of the tert-butyl carbamate, followed by loss of the tert-butyl cation to form a carbamic acid. Decarboxylation of the carbamic acid then results in the free amine .

Safety and Hazards

The tert-butyl group can react violently with strong mineral acids, strong hydrochloric acid, and oxidizers . It’s important to prevent skin and eye contact and to avoid inhalation or ingestion .

Future Directions

The tert-butyl group has potential applications in various fields. For instance, it can be used in the transamidation of secondary amides under metal and catalyst-free conditions . Also, it can be used in the synthesis of benzotriazoles and azides at room temperature .

properties

IUPAC Name

tert-butyl (5Z)-5-(dimethylaminomethylidene)-6-oxo-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-16(2,3)21-15(20)18-9-11-6-13(8-17(4)5)14(19)7-12(11)10-18/h8,11-12H,6-7,9-10H2,1-5H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYIBCVAUBVNRI-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(=CN(C)C)C(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2C/C(=C/N(C)C)/C(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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